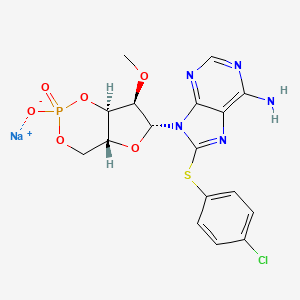
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt
Vue d'ensemble
Description
8-(4-Chlorophenylthio)-2’-O-methyladenosine 3’,5’-cyclic Monophosphate sodium salt is a membrane permeable cAMP analog. It is used as a selective activator of cAMP dependent protein kinase (PKA). At higher concentrations, it inhibits cAMP-dependent phosphodiesterase. It also inhibits phosphoinositide hydrolysis and secretion stimulated by n-formyl-Met-Leu-Phe but not platelet-activating factor in leukocytes .
Molecular Structure Analysis
The empirical formula of this compound is C16H14ClN5NaO6PS. It has a molecular weight of 493.79 . The SMILES string representation of the molecule is[Na+].Nc1ncnc2n([C@@H]3O[C@@H]4COP([O-])(=O)O[C@H]4[C@H]3O)c(Sc5ccc(Cl)cc5)nc12 . Chemical Reactions Analysis
This compound is known to inhibit cGMP-dependent phosphodiesterase and, at higher concentrations, inhibits cAMP-dependent phosphodiesterase .Physical And Chemical Properties Analysis
This compound is a white powder that is soluble in water at a concentration of 25 mg/mL. It should be stored at a temperature of -20°C .Applications De Recherche Scientifique
Phototriggers for Cyclic Nucleotides
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt (8-Cl-cAMP) has been instrumental in the development of novel caged compounds for 8bromo-substituted cyclic nucleotides. Such compounds, when irradiated with UV light, stimulate the rapid release of cyclic nucleotides, with applications in physiological studies under nondamaging light conditions. This has been demonstrated in HEK293 cells and observed using techniques like confocal laser scanning microscopy and patch clamp technique (Hagen et al., 2003).
Analysis in Biological Samples
8-Cl-cAMP has been quantitatively determined in dog plasma via capillary zone electrophoresis, showcasing its relevance in pharmacokinetics and drug monitoring. This methodological development enables the analysis of plasma samples to examine the toxicity of anticancer drugs like 8-Cl-cAMP after intravenous infusion (Davydova et al., 2001).
Cellular Signaling Pathways
Studies have identified the role of 8-Cl-cAMP in cellular signaling pathways, notably in the activation of extracellular-regulated kinase (ERK) through cAMP-guanine nucleotide exchange factors (cAMP-GEFs) rather than protein kinase A. This has significant implications for understanding cellular signaling mechanisms, especially in neuronal cells (Lin et al., 2003).
Role in Mitogenic Signaling
8-Cl-cAMP has been identified as a mitogenic agent for normal adult rat chromaffin cells, suggesting its role in cell proliferation through pathways involving phosphatidylinositol 3‐kinase activation. These findings provide insights into the potential role of 8-Cl-cAMP in cellular proliferation and the development of related disorders (Powers et al., 2001).
Thromboxane Receptor Antagonistic Properties
Research indicates that 8-Cl-cAMP exhibits thromboxane receptor antagonistic properties. This property is pivotal for understanding its role in modulating contractile responses in vascular systems and platelet aggregation, providing a potential therapeutic avenue in cardiovascular disorders (Sand et al., 2010).
Propriétés
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN5O6PS.Na/c1-26-13-12-10(6-27-30(24,25)29-12)28-16(13)23-15-11(14(19)20-7-21-15)22-17(23)31-9-4-2-8(18)3-5-9;/h2-5,7,10,12-13,16H,6H2,1H3,(H,24,25)(H2,19,20,21);/q;+1/p-1/t10-,12-,13-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTMKTNUXDACHB-KHXPSBENSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2C(COP(=O)(O2)[O-])OC1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]2[C@@H](COP(=O)(O2)[O-])O[C@H]1N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587880 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-Chlorophenylthio)-2'-O-methyladenosine 3',5'-cyclic Monophosphate sodium salt | |
CAS RN |
510774-50-2 | |
| Record name | Sodium (4aR,6R,7R,7aR)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-methoxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



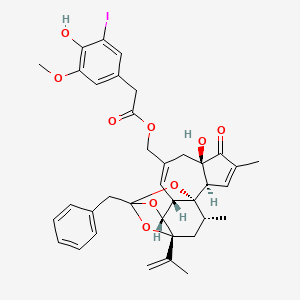
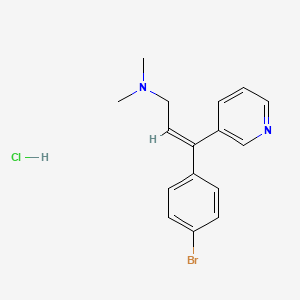
![7-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylic acid](/img/structure/B1662943.png)
![7,8-Dihydro-2-methyl-1H-thiopyrano[4,3-d]pyrimidin-4(5H)-one](/img/structure/B1662944.png)
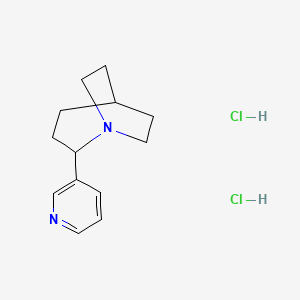
![[[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-phenylphosphoryl]benzene](/img/structure/B1662948.png)
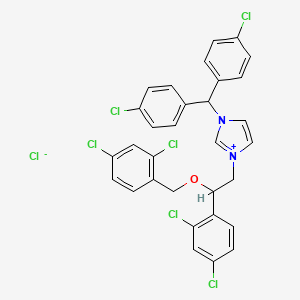
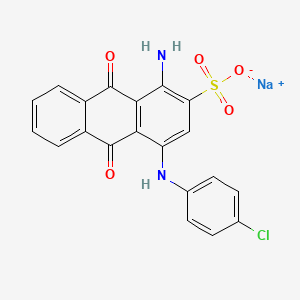
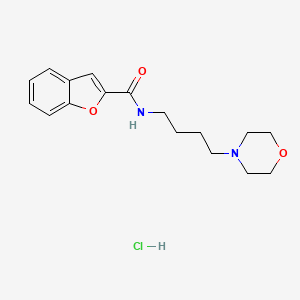
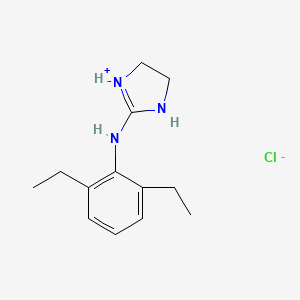

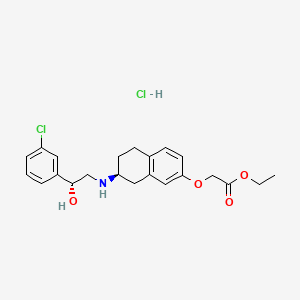
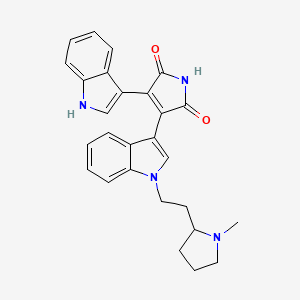
![trispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B1662962.png)